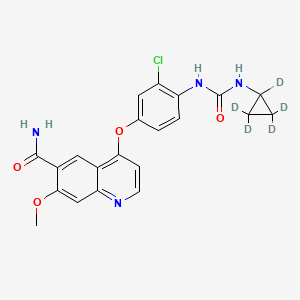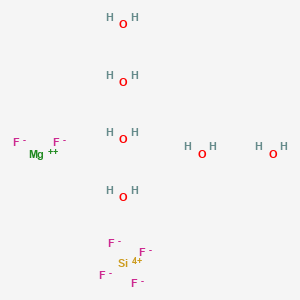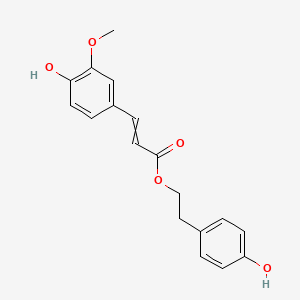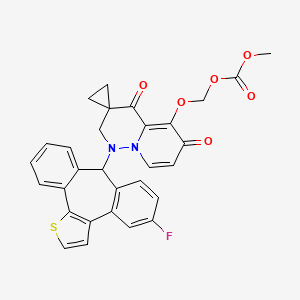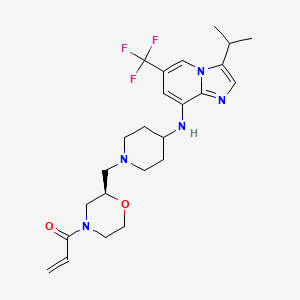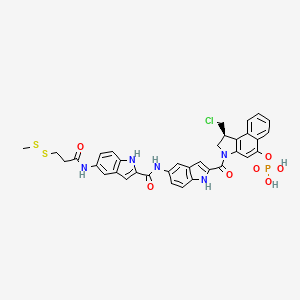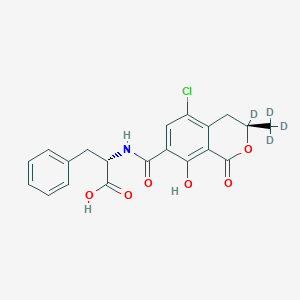
Mal-Phe-C4-Val-Cit-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
马来酰亚胺-苯丙氨酸-C4-缬氨酸-瓜氨酸-对氨基苯甲酸是一种可裂解抗体-药物偶联物 (ADC) 连接体,含有马来酰亚胺基团。该化合物用于合成 ADC,ADC 是一种生物制药药物,旨在作为治疗癌症的靶向疗法。 ADCs 结合了单克隆抗体的靶向能力和细胞毒性药物的杀癌能力 .
准备方法
合成路线和反应条件
马来酰亚胺-苯丙氨酸-C4-缬氨酸-瓜氨酸-对氨基苯甲酸的合成涉及一种高产率且易于操作的合成策略,避免了广泛的保护基团操作和费力的色谱法。该方法提供的产率高达标准方法的 10 倍。 合成利用具有成本效益的偶联试剂和高负载的 2-氯三苯甲基氯化物 (2-CTC) 树脂 .
工业生产方法
对于工业生产,马来酰亚胺-苯丙氨酸-C4-缬氨酸-瓜氨酸-对氨基苯甲酸的合成可以使用相同的具有高产率的合成策略进行放大。
化学反应分析
反应类型
马来酰亚胺-苯丙氨酸-C4-缬氨酸-瓜氨酸-对氨基苯甲酸经历几种类型的化学反应,包括:
常用试剂和条件
裂解反应: 通常涉及在生理条件下使用组织蛋白酶 B 等蛋白酶.
形成的主要产物
裂解反应: 在靶细胞内释放细胞毒性有效载荷.
偶联反应: 形成稳定的抗体-药物偶联物.
科学研究应用
马来酰亚胺-苯丙氨酸-C4-缬氨酸-瓜氨酸-对氨基苯甲酸主要用于抗体-药物偶联物 (ADC) 的开发。 这些 ADCs 用于靶向癌症治疗,将细胞毒性药物专门输送到癌细胞,同时最大程度地减少对健康细胞的损害 . 该化合物的可裂解性质允许在靶细胞内控制释放药物,从而提高治疗的疗效和安全性 .
作用机制
马来酰亚胺-苯丙氨酸-C4-缬氨酸-瓜氨酸-对氨基苯甲酸在 ADC 中充当可裂解连接体。马来酰亚胺基团与抗体中的硫醇基团结合,形成稳定的键。一旦 ADC 结合到靶癌细胞并被内化,缬氨酸-瓜氨酸二肽就会被存在于溶酶体中的蛋白酶组织蛋白酶 B 裂解。 这种裂解释放了细胞毒性药物,然后对癌细胞发挥作用 .
相似化合物的比较
类似化合物
马来酰亚胺-PEG4-缬氨酸-瓜氨酸-对氨基苯甲酸-OH: 一种设计为可被组织蛋白酶 B 裂解的可裂解肽连接体.
马来酰亚胺-PEG4-缬氨酸-瓜氨酸-对氨基苯甲酸-PNP: 另一种具有类似特性的可裂解 ADC 连接体.
马来酰亚胺-苯丙氨酸-C4-VC-对氨基苯甲酸-MMAE: 一种将 MMAE 与马来酰亚胺-苯丙氨酸-C4-VC-对氨基苯甲酸连接体偶联的化合物.
独特性
马来酰亚胺-苯丙氨酸-C4-缬氨酸-瓜氨酸-对氨基苯甲酸因其具有高产率的合成策略及其能够与抗体形成稳定的缀合物而独一无二。 其可裂解性质允许在靶细胞内控制释放细胞毒性药物,使其在靶向癌症治疗中非常有效 .
属性
分子式 |
C32H40N6O7 |
|---|---|
分子量 |
620.7 g/mol |
IUPAC 名称 |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C32H40N6O7/c1-20(2)29(37-26(40)7-3-5-21-10-14-24(15-11-21)38-27(41)16-17-28(38)42)31(44)36-25(6-4-18-34-32(33)45)30(43)35-23-12-8-22(19-39)9-13-23/h8-17,20,25,29,39H,3-7,18-19H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t25-,29-/m0/s1 |
InChI 键 |
AJKAEJUDCVBLSZ-SVEHJYQDSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


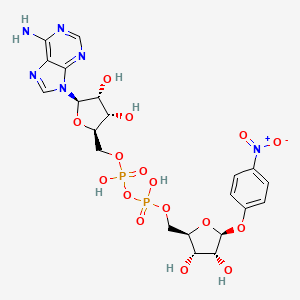
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

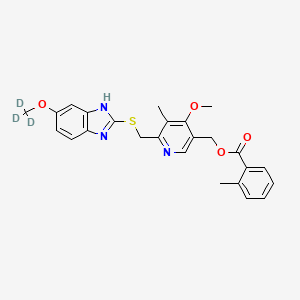

![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
